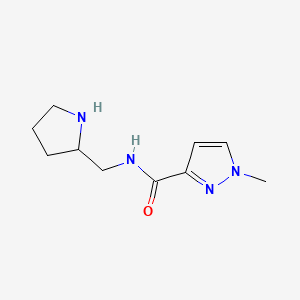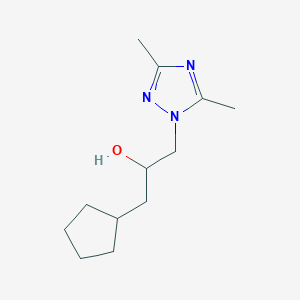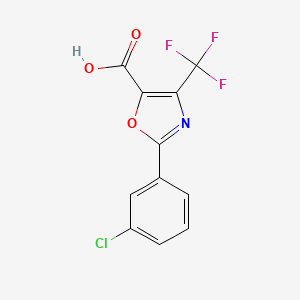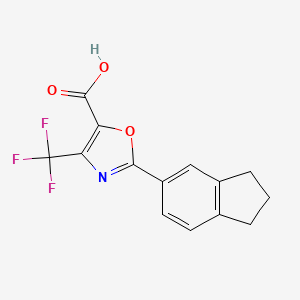![molecular formula C14H22F3NO3 B6628385 1-[2-(2-Hydroxycyclohexyl)pyrrolidin-1-yl]-2-(2,2,2-trifluoroethoxy)ethanone](/img/structure/B6628385.png)
1-[2-(2-Hydroxycyclohexyl)pyrrolidin-1-yl]-2-(2,2,2-trifluoroethoxy)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(2-Hydroxycyclohexyl)pyrrolidin-1-yl]-2-(2,2,2-trifluoroethoxy)ethanone, commonly known as CT-3, is a synthetic cannabinoid compound that has been extensively studied for its potential therapeutic applications. This compound is a CB1 receptor agonist, which means that it binds to and activates the CB1 receptors in the brain and other parts of the body.
作用機序
CT-3 acts as a CB1 receptor agonist, which means that it binds to and activates the CB1 receptors in the brain and other parts of the body. The CB1 receptors are part of the endocannabinoid system, which plays a key role in regulating various physiological processes such as pain, mood, appetite, and memory. By activating the CB1 receptors, CT-3 can modulate these processes and produce therapeutic effects.
Biochemical and physiological effects:
The activation of CB1 receptors by CT-3 can produce various biochemical and physiological effects. For example, the compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, CT-3 can modulate the release of neurotransmitters such as dopamine and serotonin, which are involved in regulating mood and behavior. The compound has also been shown to have antioxidant properties, which can protect cells from oxidative damage.
実験室実験の利点と制限
One advantage of CT-3 for lab experiments is its high potency and selectivity for the CB1 receptor. This makes it a useful tool for studying the endocannabinoid system and its role in various physiological processes. However, one limitation of CT-3 is its low solubility in water, which can make it difficult to administer in vivo. Additionally, the compound has a short half-life, which can limit its duration of action.
将来の方向性
There are several future directions for research on CT-3. One area of focus is the development of new drugs based on CT-3 for the treatment of neurological disorders and chronic pain. Another area of interest is the elucidation of the molecular mechanisms underlying the therapeutic effects of CT-3, which could lead to the development of more selective and potent compounds. Additionally, further studies are needed to determine the safety and efficacy of CT-3 in humans, particularly in the context of long-term use.
合成法
The synthesis of CT-3 involves the reaction of 2-(2,2,2-trifluoroethoxy)ethanone with 2-amino-2-cyclohexyl-1-propanol in the presence of a catalyst. The reaction yields CT-3 as a white crystalline solid with a melting point of 100-102°C. The purity of the compound can be determined by various analytical techniques such as HPLC and NMR spectroscopy.
科学的研究の応用
CT-3 has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Huntington's disease, Parkinson's disease, and multiple sclerosis. The compound has been found to have neuroprotective and anti-inflammatory properties, which make it a promising candidate for the development of new drugs for these conditions. Additionally, CT-3 has been shown to have analgesic properties, making it a potential alternative to opioids for the treatment of chronic pain.
特性
IUPAC Name |
1-[2-(2-hydroxycyclohexyl)pyrrolidin-1-yl]-2-(2,2,2-trifluoroethoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22F3NO3/c15-14(16,17)9-21-8-13(20)18-7-3-5-11(18)10-4-1-2-6-12(10)19/h10-12,19H,1-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUZKMZPXEUUYIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C2CCCN2C(=O)COCC(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[(7-chloroquinolin-4-yl)amino]-N-ethyl-N-methylpropanamide](/img/structure/B6628310.png)
![2-[1-(Pyrazolo[1,5-a]pyridine-3-carbonyl)pyrrolidin-2-yl]acetic acid](/img/structure/B6628327.png)
![1-[(1-Methylpyrazole-3-carbonyl)amino]cyclopentane-1-carboxylic acid](/img/structure/B6628330.png)
![2-[Ethyl-(1-methylpyrazole-3-carbonyl)amino]-2-methylpropanoic acid](/img/structure/B6628331.png)


![1-[(5-Methyloxolan-2-yl)methyl]benzimidazole](/img/structure/B6628346.png)

![N-[4-bromo-2-(trifluoromethoxy)phenyl]prop-2-enamide](/img/structure/B6628365.png)
![1-[2-(3-aminophenyl)acetyl]-N-methylpiperidine-3-carboxamide](/img/structure/B6628368.png)

![6-(Ethoxycarbonyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B6628378.png)

![2-[4-[2-(2,2,2-Trifluoroethoxy)acetyl]morpholin-3-yl]acetic acid](/img/structure/B6628391.png)
